Tetrahydrothiopyran-4-one

Catalog No.
S703233
CAS No.
1072-72-6
M.F
C5H8OS
M. Wt
116.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydrothiopyran-4-one

CAS Number

1072-72-6

Product Name

Tetrahydrothiopyran-4-one

IUPAC Name

thian-4-one

Molecular Formula

C5H8OS

Molecular Weight

116.18 g/mol

InChI

InChI=1S/C5H8OS/c6-5-1-3-7-4-2-5/h1-4H2

InChI Key

OVRJVKCZJCNSOW-UHFFFAOYSA-N

SMILES

C1CSCCC1=O

Canonical SMILES

C1CSCCC1=O

As a Building Block in Organic Synthesis

THP serves as a valuable building block for the synthesis of more complex molecules due to its versatile reactivity. Studies have explored its use in the preparation of various heterocyclic compounds, including:

  • Thiazoles: THP can be employed as a starting material for the synthesis of thiazoles, which are important heterocyclic structures found in numerous pharmaceuticals and natural products [].
  • Pyridines: THP can participate in reactions leading to the formation of substituted pyridines, another class of prevalent heterocyclic compounds with diverse applications in medicinal chemistry [].

Studies on Diastereoselectivity

The diastereoselectivity of THP, referring to the preferential formation of one stereoisomer over another in chemical reactions, has been a subject of investigation. Research has examined the diastereoselective behavior of THP in aldol reactions, which are fundamental reactions for carbon-carbon bond formation [].

Tetrahydrothiopyran-4-one is a sulfur-containing heterocyclic compound characterized by a six-membered ring containing both oxygen and sulfur atoms. Its molecular formula is C5H8OSC_5H_8OS, and it features a carbonyl group at the fourth position of the thiopyran ring. This compound is notable for its unique structure, which allows for various chemical reactivity and biological activity.

, including:

  • Condensation Reactions: It can be used in the synthesis of dipeptides and spiroimidazolones. Its reactivity is often exploited in the formation of more complex molecules through condensation with other carbonyl compounds .
  • Mannich Reactions: This compound can undergo one-pot three-component Mannich reactions, leading to the formation of various derivatives when reacted with aromatic aldehydes and amines .
  • Oxidation Reactions: Tetrahydrothiopyran-4-one can be oxidized to form sulfone derivatives, demonstrating its versatility in synthetic organic chemistry .

Tetrahydrothiopyran-4-one exhibits significant biological activities. It has been explored as a precursor in the synthesis of tapentadol, an FDA-approved analgesic drug. The compound's structural features contribute to its effectiveness in medicinal chemistry, particularly in pain management . Additionally, it has shown potential in various pharmacological applications due to its ability to interact with biological targets.

Several methods are available for synthesizing tetrahydrothiopyran-4-one:

  • Petasis-Ferrier Rearrangement: This method involves acid-mediated rearrangement of vinyl acetals, yielding tetrahydrothiopyran-4-one from simpler precursors .
  • Direct Synthesis from Aldehydes: Recent studies have demonstrated direct synthesis techniques that utilize aliphatic and aromatic aldehydes, resulting in high yields of tetrahydrothiopyran-4-one .
  • One-Pot Reactions: The compound can also be synthesized through one-pot reactions involving donor-substituted bromostyrene derivatives, allowing for efficient production of thiopyran derivatives .

Tetrahydrothiopyran-4-one has diverse applications:

  • Pharmaceuticals: Its role as a building block in the synthesis of analgesics like tapentadol highlights its importance in drug development .
  • Organic Synthesis: It serves as an intermediate in various organic reactions, facilitating the construction of complex molecular architectures .
  • Material Science: The compound's unique properties may also find applications in developing new materials with specific functionalities.

Research on tetrahydrothiopyran-4-one includes interaction studies that explore its binding affinity and efficacy against specific biological targets. These studies are crucial for understanding how this compound can be optimized for therapeutic uses, particularly in pain relief and other medicinal applications.

Tetrahydrothiopyran-4-one shares structural characteristics with several related compounds. Here are some similar compounds along with their unique features:

Compound NameStructure CharacteristicsUnique Features
TetrahydropyranSix-membered ring with no sulfurMore common in organic synthesis; less reactive
ThiazolidinoneContains nitrogen and sulfurKnown for its role in diabetes treatment
ThiopyranSimilar ring structure but lacks a carbonyl groupOften used as a precursor in synthetic pathways
1,3-ThiazolidineFive-membered ring containing nitrogen and sulfurUsed primarily in pharmaceuticals

Tetrahydrothiopyran-4-one stands out due to its specific carbonyl functionality and versatility in

Purity

98%

XLogP3

0.3

UNII

667X5M356L

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 12 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 11 of 12 companies with hazard statement code(s):;
H315 (54.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (54.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1072-72-6

Wikipedia

Penthianone

Dates

Modify: 2023-08-15

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